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Compound of Interest

Compound Name: 6-Chloro-4-methoxypicolinonitrile
CAS No.: 193074-46-3
Cat. No.: B071603
Get Quote
. J

Technical Assessment Strategy: 6-Chloro-4-
methoxypicolinonitrile
Executive Summary & Compound Profile

Objective: To establish a self-validating screening protocol that determines the Occupational
Exposure Band (OEB) and environmental fate of 6-Chloro-4-methoxypicolinonitrile before
scale-up. Context: As a picolinonitrile derivative, this molecule is a likely precursor to bioactive
carboxylic acids. The primary risks associated with this structural class are hepatotoxicity
(pyridine moiety), skin sensitization (electrophilic nitrile/chlorine), and aquatic toxicity.
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Property Specification Toxicological Implication

Unique Identifier for

CAS Number 193074-46-3
Regulatory Search
Low MW (168.58 g/mol )
Molecular Formula C7H5CIN20 ) ) o
suggests high bioavailability
Potential for nucleophilic
Structural Alerts 2-Cyano, 6-Chloro o ]
attack; nitrile hydrolysis
) Moderate lipophilicity; potential
Predicted LogP ~1.8-2.2 .
for membrane permeability
) o Inhalation hazard (dust) during
Physical State Solid (likely powder)

handling

Phase I: In Silico Profiling & Structural Alerts

Before wet-lab experimentation, computational modeling is required to prioritize assays.[1] This
phase utilizes QSAR (Quantitative Structure-Activity Relationship) models to predict endpoints
based on the "Chlorinated Pyridine" chemical space.[1]

Structural Alert Analysis[1]

e The Nitrile Group (-CN): Unlike aliphatic nitriles, aromatic nitriles like picolinonitrile are
generally stable against rapid release of cyanide ion (

).[1] However, metabolic hydrolysis to the corresponding picolinic acid (6-chloro-4-
methoxypicolinic acid) is the primary detoxification pathway.[1]

e The Halogen (6-Cl): The chlorine at the ortho position to the nitrogen (and meta to the nitrile)
activates the ring for Nucleophilic Aromatic Substitution (

), particularly with glutathione (GSH). This suggests a potential for glutathione depletion
leading to oxidative stress in the liver.

e The Methoxy Group (-OCH3): Subject to O-demethylation by Cytochrome P450 enzymes
(likely CYP2D6 or CYP3A4), generating a phenolic metabolite which may undergo quinone-
methide formation (a reactive toxicophore).[1]
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Recommended In Silico Panel

o Genotoxicity:Derek Nexus or SARAH (Verify if the pyridine ring is flagged for mutagenicity).
» Sensitization:OECD QSAR Toolbox (Predict protein binding potency via
mechanism).[1]

Phase II: In Vitro Toxicology (The Core Protocols)

This section details the experimental workflows. We prioritize in vitro methods to comply with
3Rs (Replacement, Reduction, Refinement) while ensuring high sensitivity.

Cytotoxicity & Hepatotoxicity Screening (MTT Assay)

Since pyridines target the liver, HepG2 (human liver carcinoma) cells are the gold standard for
preliminary screening.

Protocol: HepG2 Viability Assay

Preparation: Dissolve 6-Chloro-4-methoxypicolinonitrile in DMSO. Prepare serial dilutions
(0.1 uM to 100 puM). Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.[1]

o Seeding: Plate HepG2 cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO..

o Exposure: Treat cells with compound dilutions for 24h and 48h.[1] Include Chlorpromazine
as a positive control (hepatotoxicant).[1]

e Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with
DMSO. Measure absorbance at 570 nm.

o Validation: Calculate

f

, the compound is classified as Highly Cytotoxic.
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Genotoxicity: The Ames Test (OECD 471)

Critical for establishing if the compound is mutagenic.
e Strains:S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).[1]

e Metabolic Activation: Perform with and without S9 rat liver fraction. This is crucial because
the methoxy group might be metabolically activated to a mutagenic phenol.

Skin Irritation: Reconstructed Human Epidermis (OECD
439)

As a chlorinated intermediate, skin irritation is a high probability.
o System: EpiDerm™ or SkinEthic™ RHE models.[1]

e Procedure: Apply 10 mg of solid test substance (ground to fine powder) directly to the tissue
surface. Incubate 15 min (aggressive) to 60 min. Wash, incubate 42h, and measure viability
via MTT.

» Threshold: Viability < 50% indicates a Skin Irritant (Category 2).[1]

Phase lll: Metabolic Fate & Pathway Mapping

Understanding the breakdown of this molecule is essential for environmental safety and
mammalian toxicity.

Proposed Metabolic Pathway

The following diagram illustrates the predicted biotransformation of 6-Chloro-4-
methoxypicolinonitrile. The primary route is expected to be hydrolysis of the nitrile, followed
by O-demethylation.
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Figure 1: Predicted metabolic trajectory. The hydrolysis to the acid (Green) is the desired
detoxification pathway. Direct glutathione conjugation (Red) indicates potential for reactive

metabolite formation.[1]

Phase IV: Integrated Screening Workflow

This decision tree guides the researcher from compound synthesis to safety classification.
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Figure 2: The "Go/No-Go" decision tree for preliminary toxicity assessment.

Data Interpretation & OEB Assignment

Based on the results of the above protocols, the compound should be assigned an
Occupational Exposure Band (OEB) to dictate handling standards.
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Screening Result OEB Assignment Handling Requirement

Isolator/Glovebox required.[1]

Ames (+) OEB 4/5 (High Hazard) o
HEPA filtration.[1]
) ] Fume hood, Tyvek sleeves,
Ames (-), Skin Irritant OEB 2/3 (Moderate) o
Nitrile gloves.
) Standard Good Laboratory
Ames (-), Non-Irritant OEB 1 (Low Hazard)

Practice (GLP).[1]

Author's Note on Causality: The presence of the chlorine atom at the 6-position is the critical
variable. If the Ames test is positive, it is likely due to the displacement of this chlorine by DNA
nucleophiles. If negative, the steric hindrance of the methoxy group and the electron-
withdrawing nitrile are likely stabilizing the ring against DNA adduction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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